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molecular formula C10H8BrNO3 B2707675 2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 3293-67-2

2-Bromo-7-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2707675
M. Wt: 270.082
InChI Key: IMRXCWIIGSLQJA-UHFFFAOYSA-N
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Patent
US05032598

Procedure details

To a suspension of 9.56 g (0.05 mol) of 7-nitro-1-tetralone in 250 mL of ether was added bromine dropwise. The progress of the reaction was followed by thin layer chromatography (fl. silica gel/CH2Cl2). When all of the starting material had been consumed, the mixture was concentrated and cyclohexane was added. The white solid was removed by filtration to afford 2.25 g of 2-bromo-7-nitrotetralone, mp 94°-96° C.
Quantity
9.56 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:15]Br>CCOCC>[Br:15][CH:10]1[CH2:9][CH2:8][C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:11]1=[O:14]

Inputs

Step One
Name
Quantity
9.56 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When all of the starting material had been consumed
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
cyclohexane was added
CUSTOM
Type
CUSTOM
Details
The white solid was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC(=CC=C2CC1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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